![molecular formula C18H25N3O3 B5976835 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5976835.png)
3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone
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Overview
Description
3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone, also known as IPP, is a compound that has been widely studied for its potential use in scientific research. This molecule is part of a class of compounds known as piperazinones, which have diverse biological activities and have been used in the development of drugs for a variety of diseases. In
Mechanism of Action
The mechanism of action of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone is not fully understood, but it is believed to act through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibition of this enzyme has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-tumor activity, 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone has also been shown to have anti-inflammatory effects. 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone has also been shown to have anxiolytic effects, suggesting that it may have potential as a treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone in lab experiments is that it is relatively easy to synthesize and purify. However, one of the limitations of using 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone. One area of interest is in the development of new drugs based on the structure of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone. Another area of interest is in the further exploration of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone's neuroprotective effects, with a focus on understanding its mechanism of action. Additionally, there is potential for research on the use of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone in the treatment of anxiety disorders and other psychiatric conditions. Finally, there is potential for research on the use of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone in combination with other drugs, to explore potential synergistic effects.
Synthesis Methods
The synthesis of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone involves the reaction of 2-isoxazolidone with 3-phenylpropylamine in the presence of sodium hydride, followed by the addition of ethyl oxalyl chloride and piperazine. This reaction results in the formation of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone, which can be purified by recrystallization. The yield of this synthesis method is typically around 50%.
Scientific Research Applications
3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research has been in the field of neuroscience, where 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone has been shown to have neuroprotective effects. 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor activity in vitro.
properties
IUPAC Name |
3-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(21-11-5-13-24-21)14-16-18(23)19-9-12-20(16)10-4-8-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGQAVFAVBSQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CC2C(=O)NCCN2CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one |
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